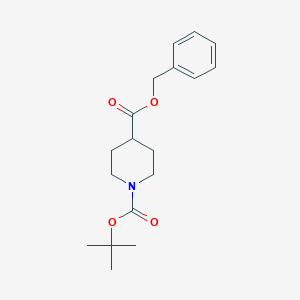

Benzyl N-Boc-4-piperidinecarboxylate

概述

描述

Benzyl N-Boc-4-piperidinecarboxylate: is a chemical compound with the molecular formula C18H25NO4 . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthetic processes.

准备方法

Synthetic Routes and Reaction Conditions: Benzyl N-Boc-4-piperidinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with benzyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with tert-butyl chloroformate to introduce the Boc protecting group.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions: Benzyl N-Boc-4-piperidinecarboxylate undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Substitution: The benzyl group can be replaced with other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidone derivatives or reduction to form piperidine derivatives.

Common Reagents and Conditions:

Hydrolysis: Typically performed using in dichloromethane.

Substitution: Common reagents include and .

Oxidation: Reagents such as or .

Reduction: Reagents like or .

Major Products Formed:

Free amine: from hydrolysis.

Substituted piperidine derivatives: from substitution reactions.

Piperidone derivatives: from oxidation.

Reduced piperidine derivatives: from reduction.

科学研究应用

Pharmaceutical Development

Benzyl N-Boc-4-piperidinecarboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating several diseases:

- Respiratory Disorders : Compounds derived from this piperidine structure have been identified as muscarinic M3 receptor antagonists, which are useful in treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, and bronchitis .

- Neurological Disorders : The compound is a precursor for synthesizing donepezil hydrochloride, a well-known drug used to treat Alzheimer's disease by inhibiting acetylcholinesterase .

Antiviral Activity

Research indicates that derivatives of benzyl piperidine compounds exhibit antiviral properties, particularly against influenza viruses. Studies have shown that N-benzyl 4,4-disubstituted piperidines can inhibit H1N1 virus by interfering with hemagglutinin-mediated membrane fusion, highlighting their potential as antiviral agents .

Antibacterial Agents

The compound has been linked to the development of new antibiotics targeting resistant bacterial strains. Its structure allows for modifications that enhance antibacterial activity through mechanisms such as disrupting bacterial cell wall synthesis.

Case Study 1: Antiviral Efficacy

A study published in ACS Medicinal Chemistry Letters demonstrated that certain derivatives of benzyl piperidine compounds act as potent inhibitors of the H1N1 influenza virus. The research identified critical interactions between the compound and viral proteins that facilitate membrane fusion, providing insights into designing effective antiviral therapies .

Case Study 2: Alzheimer’s Disease Treatment

Research has shown that this compound is integral to synthesizing donepezil hydrochloride. A clinical study involving patients with mild to moderate Alzheimer's disease illustrated significant cognitive improvements with this treatment, underscoring the compound's relevance in neuropharmacology .

Summary Table of Applications

作用机制

The mechanism of action of Benzyl N-Boc-4-piperidinecarboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the nitrogen atom in the piperidine ring, preventing unwanted side reactions. This allows for selective functionalization of the molecule at other positions. The benzyl group can be selectively removed or modified, enabling further derivatization of the compound.

相似化合物的比较

- Ethyl N-Boc-piperidine-4-carboxylate

- 1-Boc-4-piperidone

- Benzyl N-Boc-4-piperidinecarboxylate

Comparison:

- Ethyl N-Boc-piperidine-4-carboxylate has an ethyl ester group instead of a benzyl group, making it less bulky and potentially more reactive in certain substitution reactions.

- 1-Boc-4-piperidone lacks the benzyl group, making it more suitable for reactions where the benzyl group would be a hindrance.

- This compound is unique due to its combination of the benzyl and Boc protecting groups, providing a balance of stability and reactivity for various synthetic applications.

生物活性

Benzyl N-Boc-4-piperidinecarboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Its biological activity has been studied in various contexts, particularly in medicinal chemistry, where it serves as a precursor for the synthesis of bioactive molecules. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 251.32 g/mol

- CAS Number : 177990-33-9

The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions that can be exploited in various synthetic pathways. This compound is often used as a building block in organic synthesis due to its versatile reactivity.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity.

- Receptor Interaction : It has been shown to interact with dopamine receptors, particularly D4 receptors, which are implicated in neuropsychiatric disorders.

- Enzymatic Modulation : The compound may modulate the activity of various enzymes involved in metabolic pathways, thereby influencing cellular functions.

Pharmacological Applications

This compound has been explored for its potential in various pharmacological applications:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antiviral Activity : Some studies have reported antiviral properties associated with piperidine derivatives, suggesting potential applications in antiviral drug development.

- CNS Activity : Due to its interaction with dopamine receptors, it may play a role in treating conditions such as Parkinson's disease and schizophrenia.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound and its derivatives:

- Dopamine Receptor Antagonism : A study characterized several benzyloxypiperidine derivatives as selective D4 receptor antagonists. These compounds demonstrated improved stability and selectivity compared to previously reported antagonists, indicating their potential for treating dopamine-related disorders .

- Structure-Activity Relationship (SAR) : Research focusing on the SAR of piperidine derivatives has shown that modifications at specific positions significantly affect biological activity. For instance, introducing various substituents on the piperidine ring can enhance receptor binding affinity and selectivity .

- Synthesis and Bioactivity Correlation : A study on the synthesis of N-benzyl 4-piperidone derivatives revealed that certain structural modifications led to compounds with enhanced anti-inflammatory and analgesic properties .

Comparative Analysis

属性

IUPAC Name |

4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGMYLVKJUYFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623948 | |

| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177990-33-9 | |

| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。